molecular formula C16H16F3NO B029448 (R)-Norfluoxetine CAS No. 130194-43-3

(R)-Norfluoxetine

Cat. No. B029448
M. Wt: 295.3 g/mol
InChI Key: WIQRCHMSJFFONW-OAHLLOKOSA-N
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Description

“®-Norfluoxetine” would refer to a specific enantiomer of Norfluoxetine. Enantiomers are molecules that are mirror images of each other, much like left and right hands. They often have different properties and biological activities. Norfluoxetine is a metabolite of Fluoxetine, a widely used antidepressant drug .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. It includes information about the types of atoms in the compound, how they are arranged, and the types of bonds between them. For “®-Norfluoxetine”, this would involve the arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms .


Chemical Reactions Analysis

This involves studying how “®-Norfluoxetine” reacts with other substances. It could include its reactivity, the types of reactions it undergoes, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of “®-Norfluoxetine”, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Synthesis for Enantiomeric Purity Studies : The synthesis of (R)-norfluoxetine and (R)-fluoxetine is useful in studying their enantiomeric purity and related analogs (Pandey, Fernandes, & Kumar, 2002).

  • Pharmacokinetics and Pharmacodynamics : (R)-Norfluoxetine increases extracellular serotonin levels in the frontal cortex, extending the efficacy of fluoxetine (Qu et al., 2009).

  • Potency in Increasing Brain Concentrations : The R enantiomers of fluoxetine and norfluoxetine are more potent than the S enantiomers in increasing brain concentrations of hexobarbitone in mice (Fuller & Perry, 1992).

  • Serotonin Uptake Inhibition : S-norfluoxetine, a metabolite of norfluoxetine, is responsible for potently and selectively inhibiting serotonin uptake in vivo (Wong et al., 1993).

  • Anticonvulsant and Ca2+ Channel Blocking Potencies : Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies in neuronal tissues (Kecskeméti et al., 2005).

  • Estrogenic Effects and Interaction : Norfluoxetine can induce estrogenic effects in vitro and potentiate the activity of estradiol (Lupu et al., 2015).

  • Cytochrome P450 Enzyme Interaction : CYP2D6 and CYP2C9 contribute to the formation of R-norfluoxetine, playing a significant role in its metabolism (Ring et al., 2001).

  • Cardiac Ion Channel Suppression : Norfluoxetine displays stronger suppression of cardiac ion channels than fluoxetine, potentially explaining cardiac side effects observed during fluoxetine treatment (Magyar et al., 2004).

  • Biodegradation Research : The enantioselective biodegradation of fluoxetine by certain bacterial strains, with a preference for the (R)-enantiomer, provides insights into environmental and pharmacological aspects (Moreira et al., 2014).

  • Reproductive Axis Disruption in Aquatic Life : Waterborne fluoxetine, including norfluoxetine as a metabolite, disrupts the reproductive axis in sexually mature male goldfish, indicating potential endocrine impacts in aquatic environments (Mennigen et al., 2010).

Safety And Hazards

This involves studying the potential risks associated with “®-Norfluoxetine”, such as its toxicity, potential for causing allergic reactions, and environmental impact .

Future Directions

Future research on “®-Norfluoxetine” could involve studying its pharmacological effects, potential therapeutic uses, and safety profile. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQRCHMSJFFONW-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Norfluoxetine

CAS RN

130194-43-3
Record name Norfluoxetine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 130194-43-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORFLUOXETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UQ1299DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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